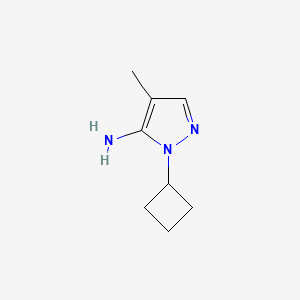

1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine

Description

1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine (C₈H₁₃N₃, molecular weight: 151.21 g/mol) is a pyrazole-based compound featuring a cyclobutyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility as pharmacophores, particularly in antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name |

2-cyclobutyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-10-11(8(6)9)7-3-2-4-7/h5,7H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEYTPZGUKTFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267646 | |

| Record name | 1H-Pyrazol-5-amine, 1-cyclobutyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448854-98-5 | |

| Record name | 1H-Pyrazol-5-amine, 1-cyclobutyl-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 1-cyclobutyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-3-oxopropanenitrile with cyclobutylhydrazine hydrochloride in ethanol. The mixture is heated at reflux overnight, followed by purification through flash column chromatography .

Industrial Production Methods

While specific industrial production methods for 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich pyrazole ring and amine group facilitate oxidation under controlled conditions:

| Reagent(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| KMnO₄/H₂O | Aqueous, 25–60°C | Pyrazole-N-oxide derivatives | |

| H₂O₂/AcOH | Reflux, 2–4 hrs | 5-Nitroso intermediates |

Oxidation typically targets the pyrazole ring's electron density, with the cyclobutyl group remaining intact. For example, hydrogen peroxide in acetic acid generates nitroso derivatives at the 5-position.

Reduction Reactions

The amine group and pyrazole ring participate in reduction:

| Reagent(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| NaBH₄/MeOH | 0–25°C, 1–3 hrs | Partially reduced pyrazoline derivatives | |

| H₂/Pd-C | Ethanol, 50 psi | Saturated cyclobutane-pyrazole hybrids |

Selective reduction of the pyrazole ring to pyrazoline is achievable with sodium borohydride, while catalytic hydrogenation saturates the cyclobutyl ring.

Nucleophilic Substitution

The primary amine at position 5 undergoes substitution:

| Reagent(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| R-X (alkyl halides) | DMF, K₂CO₃, 60°C | N-Alkylated pyrazoles | |

| Ac₂O | Reflux, 2 hrs | 5-Acetamido derivatives |

Alkylation and acylation reactions proceed efficiently due to the amine's nucleophilicity. For example, treatment with acetyl chloride yields stable acetamide derivatives.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 3:

| Reagent(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 30 min | 3-Nitro-pyrazole derivatives | |

| Br₂/FeCl₃ | CH₂Cl₂, 25°C | 3-Bromo-pyrazole analogs |

Nitration and bromination occur regioselectively at position 3, guided by the electron-donating methyl group at position 4 .

Cycloaddition Reactions

The cyclobutyl group participates in strain-driven [2+2] cycloadditions:

| Reagent(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| Tetracyanoethylene | Benzene, 25°C | Tricyclic cyclobutane-pyrazole adducts | |

| Dimethyl acetylenedicarboxylate | Toluene, 80°C | Fused bicyclic systems |

Reactions with electron-deficient dienophiles yield complex polycyclic structures, leveraging the cyclobutyl ring’s strain .

Coordination Chemistry

The amine and pyrazole N-atoms act as ligands:

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH/H₂O, 25°C | Octahedral Cu(II) complexes | |

| FeCl₃ | Methanol, reflux | Tetrahedral Fe(III) chelates |

Stable metal complexes form via N,N-bidentate coordination, with potential applications in catalysis.

Key Mechanistic Insights:

-

Steric Effects : The cyclobutyl group imposes steric constraints, favoring reactions at the less hindered amine site.

-

Electronic Effects : The methyl group at position 4 enhances electron density at position 3, directing electrophilic substitution .

-

Ring Strain : Cyclobutane’s 90° bond angles enable unique reactivity in cycloadditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research indicates that 1-cyclobutyl-4-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial and anti-inflammatory activities. These properties suggest its potential as a therapeutic agent in treating infections and inflammatory diseases. The compound may interact with specific biological targets, influencing pathways related to these conditions.

Drug Discovery

This compound serves as a valuable building block in drug discovery, particularly for synthesizing novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets, making it a candidate for further development in cancer treatments and other therapeutic areas.

Case Studies

- Cancer Research : Similar compounds have been studied as inhibitors of Cyclin-dependent kinases (CDKs), which are essential in cell cycle regulation. The incorporation of pyrazole derivatives into drug design has shown promise in developing new cancer therapies.

Agricultural Chemistry

Agrochemical Applications

The compound is being explored for use in agrochemicals, potentially functioning as a pesticide or herbicide. Its unique chemical properties may allow it to disrupt specific biological processes in pests or weeds, thereby enhancing agricultural productivity.

Synthetic Organic Chemistry

Synthetic Routes

Several synthetic methods exist for producing 1-cyclobutyl-4-methyl-1H-pyrazol-5-amine, which can be utilized in various chemical reactions to create more complex molecules. The versatility of this compound makes it an important intermediate in organic synthesis .

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Drug Development | Used as a building block for synthesizing new pharmaceuticals targeting various diseases. |

| Agricultural Chemistry | Pesticide/Herbicide Development | Explored for its potential to act against agricultural pests or weeds. |

| Synthetic Organic Chemistry | Intermediate in Chemical Synthesis | Employed in various reactions to produce more complex organic compounds. |

Interaction Studies

Understanding how 1-cyclobutyl-4-methyl-1H-pyrazol-5-amine interacts with biological targets is crucial for elucidating its mechanism of action. Binding affinity studies are ongoing to determine its effectiveness against specific enzymes or receptors relevant to disease processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and amino group. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine and related compounds:

Key Observations :

- Cyclobutyl vs.

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., chlorophenyl, dimethoxyphenyl) improve π-π stacking interactions with biological targets, while aliphatic groups (e.g., cyclobutyl) may reduce toxicity .

- Halogen Substitution : Bromine in 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine enables further derivatization via cross-coupling reactions .

Antimicrobial Activity

Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (e.g., compounds 9a and 9b in ) exhibit notable antimicrobial activity. For instance:

- 9a (Nitro-substituted): MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

- 9b (Methoxy-substituted): Moderate activity (MIC: 32–64 µg/mL), attributed to improved solubility from the methoxy group .

Pharmacokinetic Considerations

- Metabolic Stability : Cyclopropyl and cyclobutyl groups are generally more resistant to oxidative metabolism than aromatic substituents .

Biological Activity

1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound characterized by its unique structure, which includes a cyclobutyl group attached to a pyrazole ring. Its molecular formula is . This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest for pharmaceutical development.

The compound undergoes various chemical reactions including:

- Nucleophilic Substitution : The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

- Oxidation and Reduction : Common reagents for these reactions include potassium permanganate and sodium borohydride, respectively.

The biological activity of 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine is hypothesized to be linked to its interaction with specific molecular targets such as enzymes and receptors. The interactions through its pyrazole ring and amino group may modulate various biochemical pathways, contributing to its observed effects in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine exhibit antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

In vitro studies have demonstrated that pyrazole-based compounds can inhibit the proliferation of cancer cell lines. For example, a related compound showed over 90% inhibition of cell proliferation in non-small cell lung cancer and other cancer types . The exact IC50 values for 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine have not been extensively documented, necessitating further research to establish its efficacy against specific cancer cell lines.

Case Studies

- Study on Anticancer Activity : A derivative of the pyrazole class was tested for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition rates. This establishes a precedent for further exploration into 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine as a potential anticancer agent.

- Antimicrobial Assays : Similar compounds have been evaluated for their ability to inhibit bacterial growth, indicating that 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine may also exhibit antimicrobial activity worth investigating .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic studies specifically on 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine are lacking, insights from related compounds suggest that factors such as absorption, distribution, metabolism, and excretion (ADME) will play critical roles in determining its therapeutic potential. Understanding these parameters is essential for assessing its viability as a drug candidate.

Table: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 1-Cyclobutyl-4-methyl-1H-pyrazol-5-am | TBD | TBD | Needs further investigation |

| Methyl 3-amino-5-(2-nitrophenyl)amino | < 0.01 µM | Active | Effective against multiple cancer types |

| Bisindole-substituted pyrazoles | TBD | Moderate | Potential for neurological applications |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-cyclobutyl-4-methyl-1H-pyrazol-5-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting cyclobutyl groups into pyrazole precursors requires anhydrous conditions (e.g., dry dichloromethane) and catalysts like triethylamine. Reaction optimization involves controlling temperature (0–5°C for exothermic steps) and monitoring progress via TLC. Column chromatography (silica gel, hexane:ethyl acetate eluent) ensures high purity. Yields improve with stoichiometric adjustments (e.g., 1:1 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns cyclobutyl protons (δ 1.85–0.71 ppm) and methyl groups (δ 2.3–3.8 ppm). Aromatic protons in substituted derivatives appear at δ 6.9–7.5 ppm .

- IR Spectroscopy : Confirms amine (-NH, ~3250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups in acylated derivatives .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 437.41 for nitro-substituted analogs) .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

- Methodological Answer : Antimicrobial assays use standard protocols like broth microdilution (MIC determination against Staphylococcus aureus or Escherichia coli). Derivatives are tested at concentrations from 1–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) ensure reliability. Activity trends correlate with electron-withdrawing substituents (e.g., nitro groups enhance potency) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, especially with cyclobutyl ring puckering?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines cyclobutyl geometry. For example, SHELXL refines anisotropic displacement parameters to model puckering (e.g., envelope or twist conformations). WinGX/ORTEP visualizes thermal ellipsoids, distinguishing static disorder from dynamic effects. High-resolution data (d-spacing <0.8 Å) minimizes errors in bond-length calculations .

Q. What strategies reconcile contradictory bioactivity data across structurally similar derivatives?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., 4-methoxybenzyl vs. cyclopropyl) on activity. Meta-substituted aryl groups often enhance membrane penetration, while bulky tert-butyl groups may reduce it .

- Statistical Validation : Use multivariate regression (e.g., QSAR) to isolate influential parameters (logP, polar surface area). Contradictions arise from assay variability (e.g., cell-line specificity in cytotoxicity tests) .

Q. How do computational methods aid in predicting binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like carbonic anhydrase II. Protonated amine groups form hydrogen bonds with active-site residues (e.g., Thr199). Free-energy perturbation (FEP) calculations quantify binding affinity changes upon cyclobutyl modification .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- In vitro Stability Assays : Incubate in PBS (pH 7.4) or simulated gastric fluid. Monitor degradation via HPLC at 37°C over 24 hours.

- DFT Calculations : Predict hydrolysis pathways (e.g., cyclobutyl ring strain increases susceptibility to nucleophilic attack). Transition-state modeling identifies labile bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.